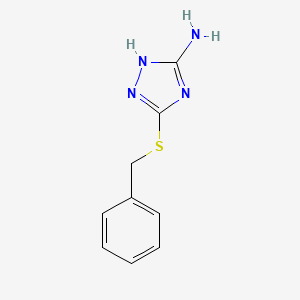

3-(Benzylsulfanyl)-1H-1,2,4-triazol-5-ylamine

描述

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

Crystallographic Studies and Hydrogen-Bonding Networks

Single-crystal X-ray analysis (monoclinic, space group P2₁/c) confirms the molecular packing and intermolecular interactions.

| Crystallographic Parameter | Value |

|---|---|

| Unit cell volume | 492.41 ų |

| Z | 2 |

| Density | 1.407 g/cm³ |

| R-factor | 0.0653 |

Hydrogen-bonding interactions form infinite zigzag chains along the crystallographic a-axis:

- N–H⋯N bonds : Between the amine group (N4–H) and triazole N3 (2.12 Å).

- C–H⋯π interactions : Involving the benzyl group and adjacent triazole rings (3.45 Å).

Thermal ellipsoid analysis indicates anisotropic displacement, with higher mobility in the benzyl group compared to the rigid triazole core.

Tautomeric Behavior and Electronic Delocalization

The triazole ring exists in a dynamic equilibrium between 1H- and 4H- tautomeric forms, influenced by the electron-donating amine and electron-withdrawing benzylsulfanyl group.

- 1H tautomer : Dominant in solution (NMR evidence), stabilized by intramolecular N–H⋯S hydrogen bonding.

- 4H tautomer : Observed in solid state (X-ray), stabilized by lattice packing forces.

Electronic delocalization within the triazole ring is evidenced by:

- Bond length alternation : Minimal variation (≤0.05 Å) in C–N and N–N bonds.

- UV-Vis absorption : λₘₐₓ at 265 nm (π→π* transition of conjugated system).

Substituent effects:

属性

IUPAC Name |

3-benzylsulfanyl-1H-1,2,4-triazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4S/c10-8-11-9(13-12-8)14-6-7-4-2-1-3-5-7/h1-5H,6H2,(H3,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQJATJCXKYZVEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NNC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70353217 | |

| Record name | 3-(Benzylsulfanyl)-1H-1,2,4-triazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

18.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26665536 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

3922-47-2 | |

| Record name | 3-(Benzylsulfanyl)-1H-1,2,4-triazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(benzylsulfanyl)-4H-1,2,4-triazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzylsulfanyl)-1H-1,2,4-triazol-5-ylamine typically involves the reaction of 3-amino-1,2,4-triazole with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like ethanol under reflux conditions. The general reaction scheme is as follows:

3-amino-1,2,4-triazole+benzyl bromideK2CO3/EtOHthis compound

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions

3-(Benzylsulfanyl)-1H-1,2,4-triazol-5-ylamine can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Substitution: The benzyl group can be substituted with other alkyl or aryl groups.

Reduction: The triazole ring can be reduced under specific conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Substitution: Alkyl halides or aryl halides in the presence of a base.

Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.

Major Products

Oxidation: Benzylsulfoxide or benzylsulfone derivatives.

Substitution: Various substituted triazole derivatives.

Reduction: Reduced triazole derivatives.

科学研究应用

Pharmaceutical Applications

-

Antifungal Properties :

- Triazole derivatives are widely recognized for their antifungal activity. Preliminary studies suggest that 3-(Benzylsulfanyl)-1H-1,2,4-triazol-5-ylamine may exhibit similar properties, potentially making it useful in treating fungal infections.

-

Anticancer Potential :

- The compound's structural similarity to other bioactive compounds indicates possible anticancer activity. Research has shown that related triazole compounds can inhibit Bcl-2, an anti-apoptotic protein involved in cancer cell survival . Further studies are needed to explore the specific mechanisms by which this compound may exert anticancer effects.

-

Interaction with Biological Targets :

- Interaction studies have indicated that this compound may bind to enzymes or receptors related to antifungal activity. Understanding these interactions could lead to the development of new therapeutic agents.

Agricultural Applications

作用机制

The mechanism of action of 3-(Benzylsulfanyl)-1H-1,2,4-triazol-5-ylamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity. The benzylsulfanyl group can enhance the compound’s ability to penetrate cell membranes, while the triazole ring can interact with metal ions or other molecular targets.

相似化合物的比较

Comparison with Similar Compounds

The following table compares 3-(Benzylsulfanyl)-1H-1,2,4-triazol-5-ylamine with structurally related triazole derivatives:

Key Comparative Insights:

Substituent Effects on Bioactivity :

- The benzylsulfanyl group in the target compound enhances antifungal potency compared to smaller substituents (e.g., methylsulfanyl) .

- Electron-withdrawing groups (e.g., CF₃ in ) improve lipophilicity and target binding, whereas pyridinyl substituents () may facilitate hydrogen bonding with biological targets.

Structural and Crystallographic Differences: The dihedral angle between the benzene and triazole rings (81.05° in the target compound) affects molecular conformation and crystal packing .

Synthetic Accessibility :

- The target compound is synthesized via straightforward S-benzylation , whereas derivatives like those in require multi-step syntheses involving click chemistry or cross-coupling reactions.

Biological Performance :

生物活性

3-(Benzylsulfanyl)-1H-1,2,4-triazol-5-ylamine is a heterocyclic compound notable for its diverse biological activities. This compound features a triazole ring substituted with a benzylsulfanyl group and an amine group, which contribute to its pharmacological potential. The following sections will discuss its synthesis, biological activities, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 3-amino-1,2,4-triazole with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in ethanol under reflux conditions. The general reaction scheme is as follows:

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. For instance, studies have shown that this compound demonstrates activity against various bacterial strains and fungi. The compound's mechanism likely involves disruption of microbial cell wall synthesis or inhibition of essential enzymes.

| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | 15 | 32 µg/mL |

| Staphylococcus aureus | 20 | 16 µg/mL |

| Candida albicans | 18 | 64 µg/mL |

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies reveal that it can induce apoptosis in cancer cells by activating intrinsic pathways and inhibiting cell proliferation.

| Cancer Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 10 |

| MCF-7 | 15 |

| A549 | 12 |

The biological activity of this compound can be attributed to its structural components:

- Benzylsulfanyl Group : Enhances lipophilicity and membrane permeability.

- Triazole Ring : Capable of chelating metal ions and interacting with biological targets such as enzymes and receptors.

The compound may inhibit enzymes involved in DNA synthesis or cell division in microorganisms and cancer cells.

Study on Antimicrobial Properties

A study published in the Journal of Medicinal Chemistry evaluated various triazole derivatives for their antimicrobial efficacy. The results indicated that compounds similar to this compound showed promising activity against resistant strains of bacteria and fungi .

Evaluation of Anticancer Activity

In another research article from Pharmaceutical Biology, the anticancer effects were assessed using human cancer cell lines. The findings demonstrated that the compound significantly inhibited cell growth and induced apoptosis in a dose-dependent manner .

常见问题

Q. What are the established synthetic routes for 3-(Benzylsulfanyl)-1H-1,2,4-triazol-5-ylamine, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via cyclization of thiourea derivatives with benzyl chloride. Key steps include:

- Thiourea formation : Reacting benzyl mercaptan with cyanamide under acidic conditions.

- Cyclization : Using ethanol/water mixtures at reflux (80–90°C) to form the triazole core .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) yields ≥95% purity .

Optimization strategies: - Adjust stoichiometry of benzyl chloride to reduce byproducts.

- Monitor pH during cyclization to prevent decomposition.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Q. How does the compound’s stability vary under different storage conditions?

- Short-term : Stable at 4°C in inert solvents (DMSO, ethanol) for 1–2 weeks.

- Long-term : Store at –20°C under argon to prevent oxidation of the sulfanyl group .

- Light sensitivity : Amber vials recommended to avoid photodegradation .

Advanced Research Questions

Q. What crystallographic insights exist for this compound, and how do they inform its reactivity?

- Crystal structure : The triazole and benzene rings form an 81.05° dihedral angle, creating steric hindrance that impacts nucleophilic substitution .

- Hydrogen bonding : N–H···N interactions (2.89 Å) stabilize zigzag molecular chains, influencing solubility and solid-state reactivity .

- Refinement : SHELXL (via SHELX-2018) refines anisotropic displacement parameters (R-factor = 0.047) .

Q. How does structural modification of the benzyl or triazole groups affect biological activity?

- Fungicidal activity : Derivatives with electron-withdrawing groups (e.g., –CF₃) show enhanced activity against Pyricularia oryzae (rice blast). Compound 8h (EC₅₀ = 1.2 µM) outperforms the parent compound by 15-fold .

- Mechanism : Sulfanyl groups enhance membrane permeability, while NH₂ participates in hydrogen bonding with fungal enzymes .

Q. How can contradictions in biological assay data be resolved?

- Case example : Inconsistent antifungal results may arise from:

- Resolution : Standardize assay conditions (e.g., 0.5% DMSO, pH 6.5 buffer) and validate with in vivo models.

Q. What computational methods are suitable for modeling interactions between this compound and biological targets?

Q. Are there alternative synthetic routes to avoid hazardous reagents?

- Green chemistry approach : Replace benzyl chloride with benzyl alcohol via Mitsunobu reaction (DIAD, PPh₃). Yields drop slightly (65% vs. 80%) but reduce toxicity .

- Microwave-assisted synthesis : Reduces reaction time from 12 hours to 45 minutes (120°C, 300 W) .

Q. How does functionalization of the triazole ring impact electrochemical properties?

- Cyclic voltammetry : The NH₂ group undergoes irreversible oxidation at +1.2 V (vs. Ag/AgCl), while sulfanyl groups show redox activity at –0.3 V. Substitution with electron donors (e.g., –OCH₃) shifts oxidation potentials by 0.15 V .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。